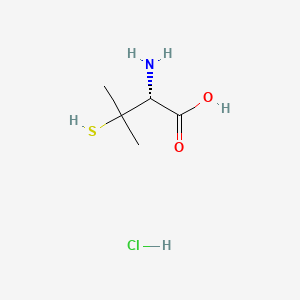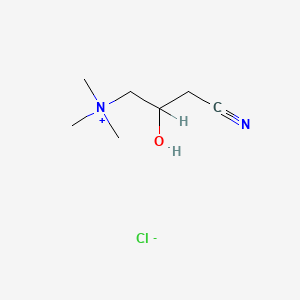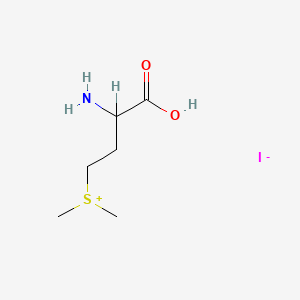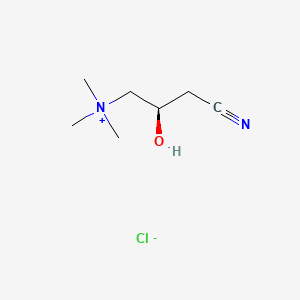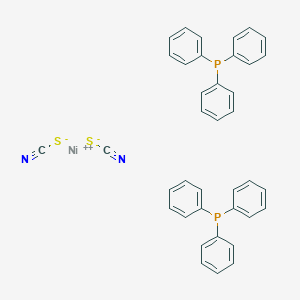
Dibenzylcyanamide
概要
説明
Dibenzylcyanamide, with the molecular formula C15H14N2, is an organic compound characterized by the presence of two benzyl groups attached to a cyanamide moiety. It is known for its unique chemical properties and versatility in various chemical reactions. The compound is often used in organic synthesis and has applications in multiple scientific fields.
科学的研究の応用
Dibenzylcyanamide has a wide range of applications in scientific research:
Safety and Hazards
Dibenzylcyanamide is very toxic to aquatic life . It is advised to avoid release to the environment and to collect spillage . In case of inhalation, it is recommended to move the person to fresh air and keep them comfortable for breathing . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
準備方法
Synthetic Routes and Reaction Conditions: Dibenzylcyanamide can be synthesized through several methods. One efficient and environmentally friendly approach involves the reaction of cyanamide with benzyl halides under mild conditions. This method avoids the use of toxic metals and hazardous reagents, making it a green synthesis route .
Industrial Production Methods: In industrial settings, this compound is typically produced through a two-step process. The first step involves the reaction of cyanamide with benzyl chloride in the presence of a base such as potassium carbonate. The second step includes purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Dibenzylcyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylurea.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base like potassium carbonate (K2CO3) is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Benzyl halides and cyanamide are typical reagents used in substitution reactions.
Major Products:
Oxidation: Dibenzylurea
Reduction: Primary amines
Substitution: Various substituted cyanamides
作用機序
The mechanism of action of dibenzylcyanamide involves its interaction with various molecular targets. The cyanamide moiety can act as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. This dual reactivity is crucial for its role in organic synthesis and its potential biological activities .
類似化合物との比較
- N,N-Dibenzylurea
- N,N-Dibenzylamine
- N-Benzylcyanamide
Comparison: Dibenzylcyanamide is unique due to its dual reactivity, which is not commonly observed in similar compounds. While N,N-dibenzylurea and N,N-dibenzylamine are primarily used in specific reactions, this compound’s versatility makes it valuable in a broader range of applications .
特性
IUPAC Name |
dibenzylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAHYSLBRZODMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278418 | |
| Record name | dibenzylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2451-91-4 | |
| Record name | 2451-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZYLCYANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)


